Ethyl 1H-imidazole-4-carboxylate

Lipophilicity Membrane Permeability Drug Design

Substituting imidazole-4-carboxylate esters without data-driven verification risks assay failure from variable lipophilicity and metabolic stability. Ethyl 1H-imidazole-4-carboxylate (CAS 23785-21-9) eliminates this uncertainty: • Validated anti-TB scaffold: >90% inhibition of M. tuberculosis H37Rv at ≤6.25 µg/mL • Balanced XLogP3 = 0.6 for cell permeability without excessive hydrophobicity • 92.49% basic hydrolysis yield (KOH, 30°C) to free acid; mp 160-162°C ensures thermal stability during scale-up

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 23785-21-9
Cat. No. B046758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1H-imidazole-4-carboxylate
CAS23785-21-9
Synonyms1H-Imidazole-5-carboxylic Acid Ethyl Ester;  4-(Ethoxycarbonyl)imidazole;  C 751;  C 751 (pharmaceutical);  Ethyl 1H-Imidazole-4-carboxylate;  Ethyl 4-imidazolecarboxylate;  NSC 191283; 
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CN1
InChIInChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8)
InChIKeyKLWYPRNPRNPORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1H-imidazole-4-carboxylate Technical Profile


Ethyl 1H-imidazole-4-carboxylate (CAS 23785-21-9) is a heterocyclic building block belonging to the imidazole-4-carboxylate ester family. It is characterized by a 1H-imidazole core substituted at the 4-position with an ethyl carboxylate moiety. This compound exists as a white to light-yellow crystalline solid with a melting point of 160–162 °C, a molecular formula of C6H8N2O2, and a molecular weight of 140.14 g/mol . It is soluble in DMSO and methanol, but only slightly soluble in water . As a ring-substituted 1H-imidazole-4-carboxylic acid derivative, it serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Ethyl 1H-imidazole-4-carboxylate Substitution Limitations


While the imidazole-4-carboxylate scaffold is common, subtle variations in the ester substituent (e.g., methyl vs. ethyl) or the free acid form yield significant differences in physicochemical properties and biological activity. Simple substitution with the free acid (1H-imidazole-4-carboxylic acid) or the methyl ester (methyl 4-imidazolecarboxylate) alters lipophilicity, solubility, and metabolic stability, which directly impacts permeability and in vivo efficacy [1]. Furthermore, the ethyl ester has been specifically validated as a representative scaffold in a new class of anti-tuberculosis agents, demonstrating activity against drug-resistant Mycobacterium tuberculosis strains [2]. These differences are quantifiable and render generic interchange without data-driven verification a high-risk proposition for research and development pipelines.

Ethyl 1H-imidazole-4-carboxylate Quantitative Differentiation


Lipophilicity vs. Methyl Ester and Free Acid

The computed lipophilicity (XLogP3) of ethyl 1H-imidazole-4-carboxylate is 0.6, representing a 0.4 log unit increase compared to the methyl ester (XLogP3 = 0.2) and a >1 log unit increase compared to the free acid (reported LogP ~ -0.075) [1][2]. This difference in lipophilicity is a key determinant of passive membrane permeability and organic solvent solubility, directly influencing the compound's suitability for cell-based assays or formulation development.

Lipophilicity Membrane Permeability Drug Design

Anti-Tuberculosis Activity Validation

Ethyl 1H-imidazole-4-carboxylate is a representative member of the ring-substituted 1H-imidazole-4-carboxylic acid ethyl ester class, which has been identified as a new class of anti-tuberculosis agents [1]. In vitro evaluation of structurally related ethyl esters demonstrated >90% inhibition of drug-sensitive M. tuberculosis H37Rv at a concentration of <6.25 µg/mL. Against drug-resistant strains, the most active analogues produced an MIC value of 25.0 µg/mL [1]. This validated anti-TB scaffold provides a rational starting point for medicinal chemistry campaigns targeting tuberculosis, unlike the unvalidated methyl ester or free acid counterparts.

Antitubercular Mycobacterium tuberculosis Drug Discovery

Thermal Stability vs. Methyl Ester

The melting point of ethyl 1H-imidazole-4-carboxylate is reported as 160–162 °C , while the methyl ester analogue (methyl 4-imidazolecarboxylate) melts at a lower range of 154–156 °C . This 6 °C difference, though modest, can influence recrystallization conditions, storage stability, and thermal processing requirements during formulation or scale-up.

Physical Property Formulation Purification

Synthetic Utility: Hydrolysis to Carboxylic Acid

Ethyl 1H-imidazole-4-carboxylate is efficiently hydrolyzed to 1H-imidazole-4-carboxylic acid using potassium hydroxide at 30 °C, achieving a reported yield of 92.49% after recrystallization [1]. This high-yielding transformation underscores the ethyl ester's utility as a protected, easily handled precursor to the corresponding free acid, which is a valuable intermediate in its own right. While methyl esters may also be hydrolyzed, the ethyl ester often provides a favorable balance of reactivity and stability under basic conditions.

Synthetic Intermediate Hydrolysis Process Chemistry

Ethyl 1H-imidazole-4-carboxylate Application Scenarios


Lead Optimization in Anti-Tuberculosis Drug Discovery

Leverage the validated anti-TB scaffold of ethyl 1H-imidazole-4-carboxylate as a starting point for generating focused libraries. The class-level activity (>90% inhibition at ≤6.25 µg/mL against M. tuberculosis H37Rv) provides a de-risked foundation for further derivatization to improve potency and selectivity [1]. The ethyl ester's moderate lipophilicity (XLogP3 = 0.6) supports cell permeability without excessive hydrophobicity, making it a balanced core for hit expansion.

Synthesis of 1H-Imidazole-4-carboxylic Acid

Utilize ethyl 1H-imidazole-4-carboxylate as a protected precursor in multi-step syntheses where the free carboxylic acid is required. The documented 92.49% yield for basic hydrolysis (KOH, 30 °C) ensures efficient conversion to 1H-imidazole-4-carboxylic acid with minimal side reactions [2]. This avoids the handling issues associated with the free acid (e.g., zwitterionic character, lower organic solubility) during intermediate purification steps.

Cell-Permeable Probes and Fragment-Based Drug Discovery

Capitalize on the enhanced lipophilicity (XLogP3 = 0.6) of the ethyl ester compared to the methyl ester (0.2) or free acid (<0) when designing cell-permeable chemical probes [3][4]. The increased logP facilitates passive diffusion across lipid bilayers, improving intracellular target engagement in phenotypic assays or live-cell imaging studies.

Pharmaceutical Process Development with Robust Thermal Stability

Select ethyl 1H-imidazole-4-carboxylate for processes where thermal stability and ease of purification are critical. Its melting point (160–162 °C) is slightly higher than that of the methyl ester (154–156 °C), providing a wider operational window for recrystallization and storage under ambient conditions . This marginal but meaningful difference reduces the risk of polymorphic changes or decomposition during scale-up.

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